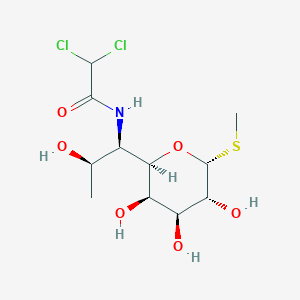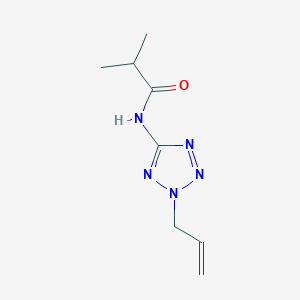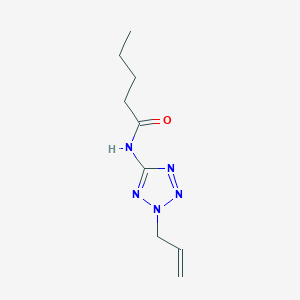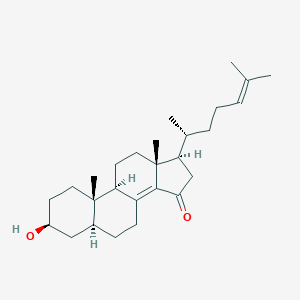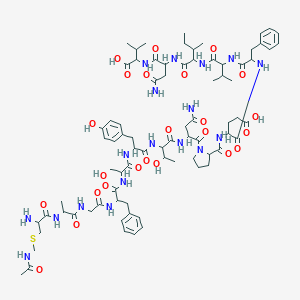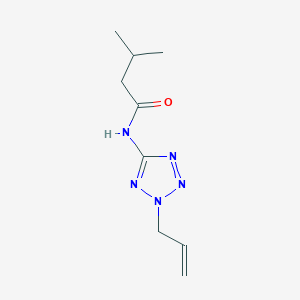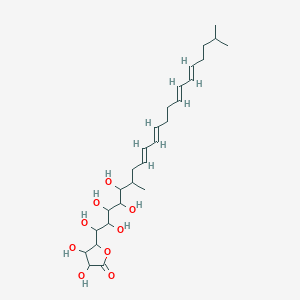
Butyrolactol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrolactol B is a lactone compound that has been the subject of scientific research due to its potential applications in various fields. It is a natural product that is produced by certain microorganisms and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Butyrolactol B, alongside its congener butyrolactol A, exhibits significant antifungal activity. Extracted from the culture broth of Streptomyces rochei, these compounds have been identified as new types of molecules with a unique 2,3-dihydroxybutyrolactone nucleus. Notably, butyrolactol A has demonstrated effectiveness against Aspergillus fumigatus and Trichophyton mentagrophytes, as well as moderate inhibitory effects on yeast growth (Kotake et al., 1992).
Role in Cell Cycle Regulation
Butyrolactol derivatives, such as butyrolactone I, have been shown to be competitive inhibitors of ATP for binding and activation of cyclin-dependent kinases (CDKs). This property renders them potent inhibitors of cell cycle progression. For example, butyrolactone I has been used to study the mechanism of p21 protein degradation and its impact on cell cycle checkpoints in cancer cells (Sax et al., 2002).
Potential in Cancer Therapy
The cyclin-dependent kinase inhibitor properties of butyrolactone derivatives have been explored for therapeutic applications in cancer treatment. Research has indicated the possibility of using butyrolactone for treating renal cancer, as it shows promise in inducing cyclin B1 in G2/M renal cancer cells, suggesting a new avenue for therapy (Kasuya et al., 2003).
Impact on Meiotic Maturation
Studies on butyrolactone I have revealed its ability to reversibly inhibit meiotic maturation in bovine oocytes without influencing chromosome condensation activity. This property is crucial for understanding the regulation of meiotic progression and could have implications in reproductive biology and assisted reproductive technologies (Kubelka et al., 2000).
Exploration in Hemoglobinopathies and Colorectal Cancer Treatment
Butyric acid and its derivatives, including butyrolactone, have been investigated for their potential in treating colorectal cancer and hemoglobinopathies. Their ability to induce cell differentiation, apoptosis, and control cell growth, particularly through the hyperacetylation of histones, highlights their potential as biological response modifiers (Pouillart, 1998).
Applications in Battery Technology
Butyrolactone has been mixed with ionic liquids for use as an electrolyte in lithium-ion batteries. This mixture exhibits larger thermal stability and presents a novel avenue for improving battery technology (Chagnes et al., 2005).
Eigenschaften
CAS-Nummer |
145144-33-8 |
|---|---|
Molekularformel |
C27H44O9 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-[(8E,10E,14E,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |
InChI |
InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5+,10-8+,11-9+,14-12+ |
InChI-Schlüssel |
QOXADYBJIYSAHC-MSPXPRSUSA-N |
Isomerische SMILES |
CC(C)CC/C=C/C=C/CC/C=C/C=C/CC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
SMILES |
CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Synonyme |
utyrolactol B butyrolactol-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
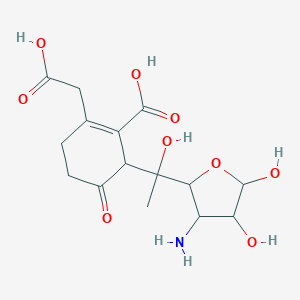
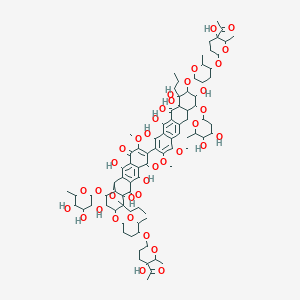
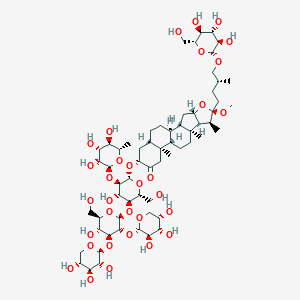
![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
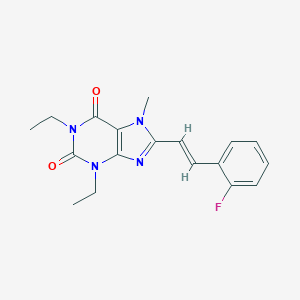
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
